An In-depth Technical Guide to 3-(3-Nitrophenoxy)piperidine: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-(3-Nitrophenoxy)piperidine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and a discussion of the potential applications of the heterocyclic compound 3-(3-Nitrophenoxy)piperidine. As a molecule incorporating both a piperidine ring and a nitrophenoxy moiety, it holds potential as a building block in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers and developers interested in utilizing this compound in their work.
Introduction and Molecular Overview
3-(3-Nitrophenoxy)piperidine is a distinct organic molecule that marries the saturated heterocyclic amine structure of piperidine with the electron-withdrawing characteristics of a 3-nitrophenoxy group. The piperidine scaffold is a ubiquitous and highly privileged structure in medicinal chemistry, found in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The introduction of a nitrophenoxy group at the 3-position of the piperidine ring introduces specific electronic and steric features that can modulate the molecule's reactivity, binding affinity, and overall physicochemical profile.
The nitro group, being a strong electron-withdrawing group, significantly influences the electron density of the aromatic ring and can participate in various chemical transformations, such as reduction to an amine, which opens avenues for further derivatization. The ether linkage provides a degree of conformational flexibility, which can be crucial for optimizing interactions with biological macromolecules.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various reaction conditions.
| Property | Value | Source/Method |
| CAS Number | 946759-44-0 | BLD Pharm[1] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | BLD Pharm[1] |
| Molecular Weight | 222.24 g/mol | BLD Pharm[1] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not experimentally determined | N/A |
| Boiling Point | Not experimentally determined | N/A |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents. | General chemical principles |
| pKa (most basic) | 7.5-8.5 (predicted for the piperidine nitrogen) | Cheminformatics prediction |
| logP | 1.5-2.5 (predicted) | Cheminformatics prediction |
Synthesis of 3-(3-Nitrophenoxy)piperidine
The synthesis of 3-(3-Nitrophenoxy)piperidine can be effectively achieved through a Williamson ether synthesis . This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide or, in this case, a nucleophilic aromatic substitution reaction between a phenoxide and a piperidine with a suitable leaving group, or more commonly, the reaction of an alcohol with an activated aryl halide.
The most logical and commonly employed route would involve the reaction of 3-hydroxypiperidine with an activated nitro-substituted benzene ring, such as 1-fluoro-3-nitrobenzene. The fluorine atom is a good leaving group in nucleophilic aromatic substitution, especially when the ring is activated by a strong electron-withdrawing group like the nitro group.
Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
This protocol describes a robust method for the laboratory-scale synthesis of 3-(3-Nitrophenoxy)piperidine.
Reaction Scheme:
Materials and Reagents:
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N-Boc-3-hydroxypiperidine
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1-Fluoro-3-nitrobenzene
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate (EtOAc)
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Hexanes
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Standard laboratory glassware and magnetic stirrer
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Inert atmosphere setup (e.g., nitrogen or argon balloon)
Step-by-Step Methodology:
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Protection of Piperidine Nitrogen (Optional but Recommended): To prevent side reactions at the piperidine nitrogen, it is advisable to start with a protected form of 3-hydroxypiperidine, such as N-Boc-3-hydroxypiperidine. This ensures that the etherification occurs exclusively at the hydroxyl group.
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Formation of the Alkoxide: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add N-Boc-3-hydroxypiperidine (1.0 eq). b. Dissolve the protected piperidine in anhydrous DMF. c. Cool the solution to 0 °C in an ice bath. d. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care. e. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This ensures the complete formation of the corresponding alkoxide.
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Nucleophilic Aromatic Substitution: a. To the stirred solution of the alkoxide, add 1-fluoro-3-nitrobenzene (1.1 eq) dropwise via a syringe. b. Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
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Work-up and Extraction: a. After the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by the slow and careful addition of water. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF). d. Wash the combined organic layers with water, followed by brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-(3-nitrophenoxy)piperidine.
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Purification of the Protected Intermediate: a. The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Deprotection of the Piperidine Nitrogen: a. Dissolve the purified N-Boc-3-(3-nitrophenoxy)piperidine in dichloromethane. b. Add trifluoroacetic acid (TFA) (5-10 eq) and stir the solution at room temperature for 1-2 hours. c. Monitor the deprotection by TLC. d. Upon completion, remove the solvent and excess TFA under reduced pressure. e. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. f. Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, 3-(3-Nitrophenoxy)piperidine.
Rationale Behind Experimental Choices
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N-Boc Protection: The Boc (tert-butyloxycarbonyl) group is a standard protecting group for amines. It is stable under the basic conditions of the Williamson ether synthesis and can be easily removed under acidic conditions with TFA.
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Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of the piperidine to form the alkoxide, driving the reaction forward.
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DMF as Solvent: N,N-Dimethylformamide is a polar aprotic solvent that is excellent for SNAr reactions. It effectively solvates the sodium cation, leaving a "naked" and highly reactive alkoxide, and has a high boiling point, allowing for elevated reaction temperatures.
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1-Fluoro-3-nitrobenzene: The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution reactions, and the presence of the strongly electron-withdrawing nitro group in the meta position activates the ring towards nucleophilic attack.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 3-(3-Nitrophenoxy)piperidine.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of 3-(3-Nitrophenoxy)piperidine have not been extensively reported, its structural motifs suggest several promising avenues for investigation in drug discovery.
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Scaffold for CNS-Active Agents: The piperidine ring is a common feature in many centrally active drugs. The lipophilicity and hydrogen bonding capacity of the molecule could allow it to cross the blood-brain barrier. The nitrophenoxy moiety can be a key pharmacophore or a handle for further modification to target various CNS receptors.
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Precursor for Amino Derivatives: The nitro group can be readily reduced to an amine. This resulting aminophenoxy-piperidine derivative can then be used in a variety of coupling reactions (e.g., amide bond formation, sulfonamide formation, reductive amination) to build combinatorial libraries for high-throughput screening. This makes 3-(3-Nitrophenoxy)piperidine a valuable intermediate for generating a diverse range of compounds for biological evaluation.
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Kinase Inhibitor Scaffolds: Aryl ethers are present in the structure of many kinase inhibitors. The 3-(3-Nitrophenoxy)piperidine core could serve as a starting point for the design of novel inhibitors targeting specific kinases involved in cancer and inflammatory diseases.
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Structure-Activity Relationship (SAR) Studies: This compound can be used as a tool compound in SAR studies. By comparing its activity to analogs with different substituents on the phenyl ring (e.g., chloro, methoxy, cyano) or with the piperidine nitrogen in a different position, researchers can gain valuable insights into the structural requirements for a particular biological target.
Logical Pathway for Derivative Synthesis and Screening
Caption: Derivatization and screening workflow.
Conclusion
3-(3-Nitrophenoxy)piperidine is a compound with significant untapped potential. Its synthesis is straightforward via established chemical transformations, and its structure offers multiple points for diversification. While experimental data on its physicochemical and biological properties are currently limited, this guide provides a solid foundation for its synthesis and outlines logical next steps for its exploration in medicinal chemistry and drug discovery programs. The availability of this compound as a research chemical from suppliers provides a ready starting point for such investigations. Further research into this and related molecules is warranted to fully elucidate their therapeutic potential.
